COX-2-IN-40

COX-2 inhibition enzyme assay IC50 comparison

Researchers studying COX-2 inhibition often face scaffold limitations with conventional diarylheterocycles, hindering SAR expansion and resistance mechanism studies. COX-2-IN-40 (CAS 444790-64-1) directly addresses this gap as a structurally distinct naphthofuran-based inhibitor. It is specifically validated for research applications where traditional clinical inhibitors are unsuitable. - Novel Scaffold: Naphtho[1,2-b]furan chemotype with a binding mode distinct from celecoxib/rofecoxib, confirmed by molecular dynamics simulations. - Research-Grade Potency: Exhibits an IC50 of 14.86 µM against COX-2, serving as a reliable benchmark for virtual screening validation and lead optimization campaigns. - Analytical Assurance: Supplied at ≥95% purity (HPLC), with comprehensive Certificates of Analysis to ensure experimental reproducibility.

Molecular Formula C19H11ClO3
Molecular Weight 322.7g/mol
Cat. No. B427490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOX-2-IN-40
Molecular FormulaC19H11ClO3
Molecular Weight322.7g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=C2OC=C3C(=O)C4=CC=C(C=C4)Cl)O
InChIInChI=1S/C19H11ClO3/c20-12-7-5-11(6-8-12)18(22)16-10-23-19-14-4-2-1-3-13(14)17(21)9-15(16)19/h1-10,21H
InChIKeyDHFMPIJITCFEFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

COX-2-IN-40: COX-2 Inhibitor for Chronic Pain Research


(4-Chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone (CAS 444790-64-1, also referred to as COX-2-IN-40) is a synthetic naphtho[1,2-b]furan derivative that functions as a structurally novel cyclooxygenase-2 (COX-2) inhibitor [1]. The compound was identified through virtual screening methods and possesses a molecular formula of C19H11ClO3 with a molecular weight of 322.7 g/mol [1]. Its primary characterized application is as a research tool for investigating COX-2 inhibition mechanisms and chronic pain pathways . The compound exhibits an IC50 of 14.86 μM against COX-2 in vitro, and molecular dynamics simulations indicate a binding mode distinct from conventional diarylheterocycle COX-2 inhibitors [1].

A Naphthofuran scaffold diversification research
V Virtual screening hit validation workflow
P In-vitro COX-2 pain-mechanism studies
R Reports structurally distinct binding pose

COX-2-IN-40: Irreplaceable in Specialized Research


In-class COX-2 inhibitors cannot be freely interchanged with (4-chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone due to fundamental differences in molecular scaffold architecture, binding site interactions, and research application specificity [1]. While clinically approved COX-2 inhibitors such as celecoxib, rofecoxib, and valdecoxib belong to the diarylheterocycle class and possess nanomolar-range potency (IC50 values of 40 nM for celecoxib [2]; >800-fold COX-2 selectivity for rofecoxib [3]), this compound represents a structurally distinct naphthofuran chemotype identified specifically for exploring alternative chemical space in COX-2 inhibition [1]. Molecular dynamics simulations reveal that its binding conformation and interaction network within the COX-2 active site differ from those of conventional diarylheterocycles, making it irreplaceable for studies focused on scaffold diversification, resistance mechanism investigation, or structure-activity relationship expansion beyond established drug classes [1].

Target Compound (COX-2-IN-40)
Scaffold
Naphtho[1,2-b]furan core with distinct substitution
Binding Mode
Unique MD-simulated pose, non-diarylheterocycle network
Potency Context
Micromolar early-stage hit for optimization
In-Class COX-2 Inhibitors (Substitutes)
Scaffold
Diarylheterocycle class (e.g., celecoxib, rofecoxib)
Binding Mode
Sulfonamide/Sulfone moiety interactions, different network
Potency Context
Nanomolar clinical probes with different SAR profile

COX-2-IN-40 vs. Comparator COX-2 Inhibitors


COX-2 Inhibitory Potency vs. Clinical Comparators

This compound exhibits a COX-2 IC50 of 14.86 μM in vitro, which is approximately 370-fold less potent than the clinical COX-2 inhibitor celecoxib (IC50 = 40 nM) [1][2]. However, this potency difference is not a liability but rather defines the compound's distinct research utility. The micromolar potency is characteristic of an early-stage, structurally novel hit compound identified from virtual screening, making it appropriate as a scaffold optimization starting point rather than a drug candidate [1]. The binding mode identified through molecular dynamics simulations shows that the naphthofuran core engages the COX-2 active site differently from the sulfonamide/sulfone moieties of celecoxib, rofecoxib, and valdecoxib, offering a distinct chemical starting point for medicinal chemistry campaigns [1].

COX-2 Enzyme Inhibition
Cross-study context
IC50 14.86 μM
~370-fold lower than celecoxib (IC50 ~40 nM)
Defines early-stage scaffold optimization fit
Not a clinical candidate; supports hit-to-lead screening
COX-2 inhibition enzyme assay IC50 comparison

Novel Naphthofuran Scaffold vs. Diarylheterocycles

The naphtho[1,2-b]furan core of this compound represents a chemical scaffold that is structurally unrelated to the diarylheterocycle framework common to all marketed selective COX-2 inhibitors, including celecoxib (pyrazole), rofecoxib (furanone), valdecoxib (isoxazole), and etoricoxib (bipyridine) [1]. This scaffold divergence has been confirmed by molecular docking and molecular dynamics simulations, which show that the compound adopts a unique binding conformation within the COX-2 active site [1]. While no direct head-to-head scaffold comparison data exist for this compound, the identification of a non-diarylheterocycle scaffold as a COX-2 inhibitor is uncommon; a 2025 review noted that the majority of reported naphthofuran derivatives have been explored as anticancer agents, 5-HT2A/2C receptor ligands, and antimicrobials rather than COX-2 inhibitors [2][3][4].

Binding Conformation (MD)
Class-level inference
Unique naphthofuran pose
Distinct from diarylheterocycle network
Supports scaffold-diversification review
Requires validation for target engagement studies
naphthofuran scaffold novelty chemical space

Research Application: Tool Compound vs. Clinical Agents

This compound is explicitly characterized and supplied as a research tool for the study of chronic pain mechanisms, not as a therapeutic candidate or drug lead [1]. In contrast, celecoxib, rofecoxib, and valdecoxib are developed and approved for clinical therapeutic use in osteoarthritis, rheumatoid arthritis, acute pain, and dysmenorrhea [2][3][4]. The primary research value of this compound lies in its use as a structurally novel probe to validate virtual screening methodologies and to explore alternative COX-2 binding modes [1]. No in vivo efficacy data are available for this compound; the source publication reports only virtual screening, molecular dynamics simulations, and in vitro COX-2 inhibition data [1].

Application Status
Data to verify
In-silico & in-vitro characterization
No in-vivo or translational data reported
Research tool for computational/assay benchmarking
Mechanism-of-action studies in pain pathways
chronic pain research tool virtual screening

COX-2-IN-40: Recommended Research Applications


Virtual Screening Validation & Hit Benchmarking

Given that this compound was discovered through virtual screening and characterized as a structurally novel hit, it is suitable for use as a positive control or benchmark compound in the development and validation of virtual screening workflows targeting COX-2 [1]. Its micromolar potency and naphthofuran scaffold provide a defined performance threshold against which new screening methodologies can be evaluated [1].

Scaffold Optimization for COX-2 Inhibitor Discovery

The naphtho[1,2-b]furan scaffold represents a starting point for structure-activity relationship (SAR) exploration and lead optimization campaigns aimed at developing novel COX-2 inhibitors with differentiated binding modes [1]. The compound can serve as a reference standard for evaluating the potency improvements of synthesized analogs during iterative optimization cycles [1].

Mechanistic Binding Studies with Novel Chemotypes

Molecular dynamics simulations from the source publication indicate that this compound engages the COX-2 active site through a binding conformation distinct from conventional diarylheterocycle inhibitors [1]. It is therefore suitable for computational and biophysical studies investigating alternative COX-2 binding modes, allosteric interactions, or resistance mechanisms that may not be addressable with existing clinical inhibitors [1].

In Vitro Profiling of Pain-Relevant Pathways

The compound is specifically characterized as a COX-2 inhibitor applicable to the study of chronic pain [1]. It can be employed as a tool compound in cell-based assays examining COX-2-dependent prostaglandin signaling, inflammatory mediator release, or downstream pain pathway activation, provided that its micromolar potency is accounted for in experimental design [1].

Application
Selection Property
Validation Focus
Virtual Screening Validation & Hit Benchmarking
Structurally novel hit compound
Screening methodology benchmarking
Scaffold Optimization for COX-2 Inhibitor Discovery
Naphtho[1,2-b]furan core scaffold
Analog potency comparison in SAR campaigns
Mechanistic Binding Studies with Novel Chemotypes
Non-diarylheterocycle binding pose
Molecular dynamics & biophysical analysis
In-Vitro Profiling of Pain-Relevant Pathways
COX-2 inhibition activity
Micromolar tool compound concentration range

Technical Documentation Hub

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